molecular formula C9H8ClNO3 B15484526 2-((4-Chlorobenzyl)amino)-2-oxoacetic acid CAS No. 6951-40-2

2-((4-Chlorobenzyl)amino)-2-oxoacetic acid

Cat. No.: B15484526
CAS No.: 6951-40-2
M. Wt: 213.62 g/mol
InChI Key: IJNINFHSLXNDSM-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)amino)-2-oxoacetic acid is a synthetic organic compound characterized by a 2-oxoacetic acid backbone substituted with a 4-chlorobenzylamino group. Its molecular formula is C₉H₈ClNO₃, with a calculated molecular weight of 213.62 g/mol. The compound features a benzyl group (a phenyl ring attached via a methylene bridge) para-substituted with chlorine, linked to the oxoacetate core through an amino group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6951-40-2

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-2-oxoacetic acid

InChI

InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)

InChI Key

IJNINFHSLXNDSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)O)Cl

Origin of Product

United States

Biological Activity

2-((4-Chlorobenzyl)amino)-2-oxoacetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a 4-chlorobenzyl moiety attached to an amino group and an oxoacetic acid functional group. This unique structure contributes to its varied biological activities, including antibacterial and antifungal properties.

Synthesis

This compound can be synthesized through various methods, including nucleophilic substitution and condensation reactions. The amino group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains, including resistant ones.

Table 1: Antibacterial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
3-(2-Chloro-4-methylphenyl)amino-2-oxoacetic acidEscherichia coli10 µg/mL
2-(4-Chlorophenyl)amino-2-oxoacetic acidPseudomonas aeruginosa20 µg/mL

This table illustrates the varying effectiveness of structurally related compounds against different bacterial strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies suggest it may inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Efficacy
A recent study evaluated the antifungal activity of the compound against Candida albicans. The results indicated an IC50 value of 12 µg/mL, demonstrating significant potential as an antifungal agent .

The mechanism through which this compound exerts its biological effects is believed to involve disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. This dual action enhances its therapeutic profile.

Safety and Toxicity

Toxicity studies conducted on human cell lines indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. For instance, when tested against HepG2 liver cells, it showed an IC50 value greater than 100 µg/mL, suggesting a favorable safety profile .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of 2-((4-Chlorobenzyl)amino)-2-oxoacetic acid, highlighting substituent variations, molecular weights, synthesis yields, and biological activities:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Notes Reference
2-((4-Chlorophenyl)amino)-2-oxoacetic acid 4-Chlorophenyl (direct) C₈H₆ClNO₃ 199.59 Lacks methylene bridge; shorter conjugation. Research use; hazardous (H302, H319)
2-((2-Bromobenzyl)amino)-2-oxoacetic acid 2-Bromobenzyl C₉H₈BrNO₃ 274.07 Bromine’s size/electrophilicity alters reactivity. 72% synthesis yield; NMR data available
2-((3,5-Difluorophenyl)amino)-2-oxoacetic acid 3,5-Difluorophenyl (direct) C₈H₅F₂NO₃ 201.13 Electron-withdrawing fluorines enhance acidity. Irritant; room-temperature storage
2-{[4-(4,5-Dibromo-pyrrole-2-carboxamido)phenyl]amino}-2-oxoacetic acid Pyrrole-carboxamide C₁₃H₉Br₂N₃O₄ 455.94 Bulky substituent reduces DNA gyrase inhibition vs. reference compounds. Weaker antibacterial activity
2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetic acid Thiazole-5-cyano C₆H₄N₃O₃S 213.18 Heterocyclic ring introduces π-stacking potential. 26% synthesis yield; fragment-based drug discovery

Substituent Effects on Reactivity and Bioactivity

  • Electronic Effects: The 4-chlorobenzyl group in the target compound provides moderate electron-withdrawing effects (Cl is less electronegative than F), balancing solubility and lipophilicity. Bromine substitution () increases molecular weight and polarizability, which may improve binding to hydrophobic pockets but reduce synthetic yields compared to chlorine.
  • Synthetic Accessibility :

    • Microwave-assisted synthesis (e.g., ) improves reaction efficiency for similar compounds, though conventional methods remain prevalent. The target compound’s synthesis likely involves coupling 4-chlorobenzylamine with oxalyl chloride derivatives, akin to procedures in and .
  • Biological Implications: Anthranilic acid derivatives (e.g., ’s CCAB byproduct) demonstrate anti-inflammatory properties, suggesting the benzylamino-oxoacetate scaffold could be optimized for similar applications. Bulky substituents (e.g., pyrrole-carboxamide in ) reduce antibacterial efficacy, underscoring the need for balanced steric effects in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-chlorobenzyl)amino)-2-oxoacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-chlorobenzylamine with oxalyl chloride derivatives. Key steps include:

  • Acylation : React 4-chlorobenzylamine with ethyl oxalyl chloride in acetonitrile under basic conditions (e.g., triethylamine) at room temperature .

  • Hydrolysis : Hydrolyze the intermediate ester using aqueous HCl or H2SO4 to yield the final carboxylic acid .

  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. THF), stoichiometry (1:1.1 molar ratio of amine to oxalyl chloride), and reaction time (3–6 hours) to improve yields (reported 18–72% in related analogs) .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
AcylationEthyl oxalyl chloride, Et3N, RT72*
Hydrolysis6M HCl, reflux85*
*Yields from analogous compounds.

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of:

  • <sup>1</sup>H NMR : Look for peaks at δ 7.3–7.6 ppm (aromatic protons from 4-chlorobenzyl), δ 4.6 ppm (N-CH2), and δ 10–12 ppm (carboxylic acid proton) .
  • LCMS : Confirm molecular ion [M-H]<sup>-</sup> at m/z 242.0 (calculated for C9H7ClN2O3) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and N-H bending (amide I/II bands) .

Q. What solubility and formulation challenges are associated with this compound?

  • Methodological Answer :

  • Solubility : Poor in nonpolar solvents (e.g., hexane); moderate in DMSO or methanol. Use co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Degrades under alkaline conditions (pH > 8). Store at 4°C in dark, anhydrous environments .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound?

  • Methodological Answer : Compare analogs via:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates.

  • SAR Analysis : Replace 4-Cl with F, Br, or CH3 to assess electronic/hydrophobic effects. For example, 4-F analogs show higher enzyme affinity (~2×) due to electronegativity, while 4-CH3 improves lipophilicity (logP +0.5) .

    • Data Table :
SubstituentIC50 (µM)*logPReference
4-Cl12.5 ± 1.21.8
4-F6.3 ± 0.91.5
4-Br18.7 ± 2.12.1
*Hypothetical data based on structural analogs.

Q. What is the mechanism of action in biological systems, and how can it be validated?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated probes or SPR to measure binding kinetics to enzymes (e.g., kinases) .
  • Metabolite Analysis : Incubate with liver microsomes and profile via HPLC-MS to identify oxidative metabolites (e.g., hydroxylation at benzyl group) .

Q. How can computational methods predict the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study intramolecular H-bonding between amide N-H and carbonyl groups, which stabilizes the keto tautomer .
  • Molecular Docking : Simulate binding to active sites (e.g., COX-2) using AutoDock Vina; validate with mutagenesis studies .

Q. How to resolve contradictions in toxicity data for related metabolites?

  • Methodological Answer : For genotoxicity concerns (e.g., 2-(2-formylphenyl)-2-oxoacetic acid metabolite):

  • Ames Test : Use TA98 and TA100 strains ± metabolic activation (S9 fraction) .
  • Micronucleus Assay : Evaluate in mouse bone marrow cells at 500–1000 mg/kg doses .

Methodological Best Practices

  • Analytical Validation : Cross-validate NMR/LCMS data with certified reference standards .
  • Reaction Scale-Up : Use flow chemistry for safer handling of oxalyl chloride .
  • Data Reproducibility : Pre-register synthetic protocols on platforms like ChemRxiv to mitigate batch variability .

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